REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]1[O:10]C1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[CH3:17]OC1C=CC(O)=CC=1.C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[C:11]([O:16][CH2:17][CH:7]([CH2:8][OH:10])[O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:3.4,5.6|
|
Name
|
|
Quantity
|
1282.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
860.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for some time
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed again with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DISTILLATION
|
Details
|
Small portions of approx. 150 g each were fractionally distilled at 0.07 mbar and a bath temperature of about 140° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |